molecular formula C11H8ClF3O B12286346 4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride

4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride

Cat. No.: B12286346
M. Wt: 248.63 g/mol
InChI Key: BTIDQLUSXPCYDY-UHFFFAOYSA-N
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Description

4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is a chemical compound with the molecular formula C11H8ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trifluoromethyl group and a cyclopropyl group. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale production follows similar synthetic routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethyl and cyclopropyl groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(Trifluoromethyl)cyclopropyl)benzoyl chloride is unique due to the presence of both trifluoromethyl and cyclopropyl groups. These groups impart distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C11H8ClF3O

Molecular Weight

248.63 g/mol

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]benzoyl chloride

InChI

InChI=1S/C11H8ClF3O/c12-9(16)7-1-3-8(4-2-7)10(5-6-10)11(13,14)15/h1-4H,5-6H2

InChI Key

BTIDQLUSXPCYDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)Cl)C(F)(F)F

Origin of Product

United States

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